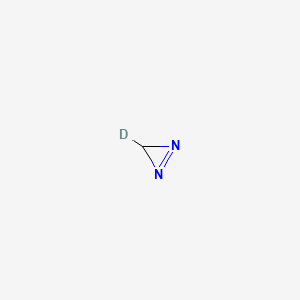
3-deuterio-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Deuterio-3H-diazirine is a deuterium-labeled derivative of diazirine, a class of organic molecules characterized by a three-membered ring containing one carbon and two nitrogen atoms. This compound is particularly notable for its use in photoaffinity labeling, a technique that allows researchers to study molecular interactions by forming covalent bonds with target molecules upon exposure to light.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-deuterio-3H-diazirine typically involves the following steps:
Oximation: The starting ketone is converted to an oxime using hydroxylammonium chloride in the presence of a base such as pyridine.
Tosylation: The oxime is then tosylated using tosyl chloride in the presence of a base.
Ammonia Treatment: The tosylated oxime is treated with ammonia to form diaziridine.
Oxidation: The diaziridine is oxidized to form the desired diazirine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of more efficient bases like potassium hydroxide for the one-pot synthesis of aliphatic diazirines .
化学反応の分析
Types of Reactions: 3-Deuterio-3H-diazirine undergoes various chemical reactions, primarily involving the generation of carbenes upon photochemical, thermal, or electrical stimulation. These carbenes can insert into C-H, O-H, and N-H bonds.
Common Reagents and Conditions:
Photochemical Activation: Ultraviolet light (around 350-365 nm) is commonly used to activate diazirines.
Thermal Activation: Heating to temperatures between 110-130°C can also generate carbenes from diazirines.
Major Products: The primary products of these reactions are the insertion products of carbenes into various bonds, leading to the formation of new C-C, C-O, or C-N bonds .
科学的研究の応用
3-Deuterio-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity probe to study molecular interactions and reaction mechanisms.
Biology: Employed in the identification of biological targets and protein-protein interactions.
Medicine: Utilized in drug discovery and development to map the binding sites of pharmaceutical compounds.
Industry: Applied in polymer crosslinking and adhesion processes
作用機序
The mechanism of action of 3-deuterio-3H-diazirine involves the generation of carbenes upon activation. These carbenes are highly reactive and can insert into nearby bonds, forming covalent linkages with target molecules. This property makes diazirines valuable tools for studying molecular interactions and labeling specific sites within complex biological systems .
類似化合物との比較
Diaziridine: A precursor to diazirine, characterized by a three-membered ring with two nitrogen atoms.
Trifluoromethyl Aryl Diazirines: Commonly used in biological target identification and known for their high reactivity and stability.
Phenyl Azides and Benzophenones: Alternative photoaffinity probes with different activation and reactivity profiles.
Uniqueness: 3-Deuterio-3H-diazirine is unique due to its deuterium labeling, which can provide additional insights into reaction mechanisms and molecular interactions by allowing researchers to trace the movement of hydrogen atoms during reactions.
特性
分子式 |
CH2N2 |
|---|---|
分子量 |
43.046 g/mol |
IUPAC名 |
3-deuterio-3H-diazirine |
InChI |
InChI=1S/CH2N2/c1-2-3-1/h1H2/i1D |
InChIキー |
GKVDXUXIAHWQIK-MICDWDOJSA-N |
異性体SMILES |
[2H]C1N=N1 |
正規SMILES |
C1N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)

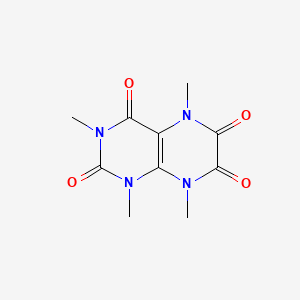



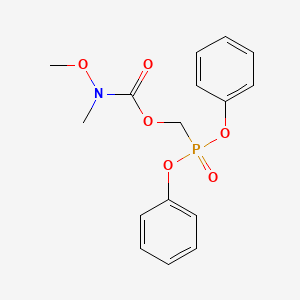
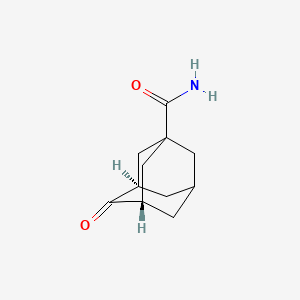
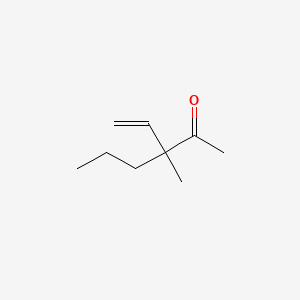

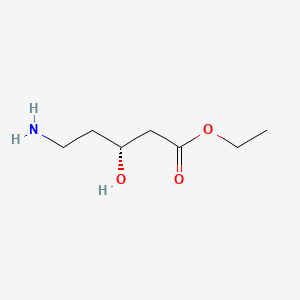
![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
